BENZYLAMINE, N-METHYL-p-NITRO-N-NITROSO-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzylamine, N-methyl-p-nitro-N-nitroso-: is a complex organic compound that belongs to the class of nitrosamines These compounds are characterized by the presence of a nitroso group (-NO) attached to an amine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Benzylamine, N-methyl-p-nitro-N-nitroso- typically involves the nitrosation of N-methyl-p-nitrobenzylamine. This process can be carried out using nitrous acid (HNO2) in an acidic medium. The reaction conditions often require a cold acidic solution to facilitate the formation of the nitroso compound .
Industrial Production Methods: Industrial production of Benzylamine, N-methyl-p-nitro-N-nitroso- may involve large-scale nitrosation processes using similar reagents and conditions as in laboratory synthesis. The scalability of the process ensures the availability of the compound for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: Benzylamine, N-methyl-p-nitro-N-nitroso- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the nitroso group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzylic position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) and various alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Benzylamine, N-methyl-p-nitro-N-nitroso- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications and effects on biological systems.
Industry: Utilized in the production of dyes, catalysts, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Benzylamine, N-methyl-p-nitro-N-nitroso- involves its interaction with molecular targets and pathways. The nitroso group can participate in various chemical reactions, including nitrosation and nitrosylation, which can modify the function of biomolecules. The compound’s effects are mediated through its ability to form reactive intermediates that interact with cellular components .
Vergleich Mit ähnlichen Verbindungen
N-methyl-p-nitroaniline: Shares structural similarities but lacks the nitroso group.
N-nitrosomethylbenzylamine: Another nitrosamine with potential carcinogenic properties.
Uniqueness: Its nitroso group distinguishes it from other similar compounds and contributes to its unique properties .
Eigenschaften
CAS-Nummer |
84174-24-3 |
---|---|
Molekularformel |
C8H9N3O3 |
Molekulargewicht |
195.18 g/mol |
IUPAC-Name |
N-methyl-N-[(4-nitrophenyl)methyl]nitrous amide |
InChI |
InChI=1S/C8H9N3O3/c1-10(9-12)6-7-2-4-8(5-3-7)11(13)14/h2-5H,6H2,1H3 |
InChI-Schlüssel |
ILORRQUFQKFPBB-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC1=CC=C(C=C1)[N+](=O)[O-])N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.